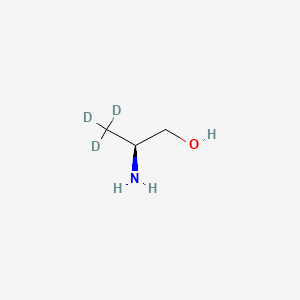

s(+)-2-Amino-1-propanol-3,3,3-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

s(+)-2-Amino-1-propanol-3,3,3-d3: is a deuterated analog of 2-amino-1-propanol, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in studies involving metabolic pathways, reaction mechanisms, and as a tracer in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s(+)-2-Amino-1-propanol-3,3,3-d3 typically involves the deuteration of 2-amino-1-propanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to achieve efficient deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions: s(+)-2-Amino-1-propanol-3,3,3-d3 can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

Reduction: The compound can be reduced to form deuterated alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products:

Oxidation: Formation of deuterated aldehydes or ketones.

Reduction: Formation of deuterated primary or secondary amines.

Substitution: Formation of deuterated halides or other substituted derivatives.

Scientific Research Applications

Chemistry: s(+)-2-Amino-1-propanol-3,3,3-d3 is used as a chiral building block in the synthesis of complex organic molecules. Its deuterated form allows for detailed studies of reaction mechanisms and kinetic isotope effects.

Biology: In biological research, this compound serves as a tracer to study metabolic pathways and enzyme activities. The incorporation of deuterium provides insights into the dynamics of biochemical processes.

Medicine: this compound is used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.

Industry: In industrial applications, this compound is used in the production of deuterated solvents and reagents, which are essential for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

Mechanism of Action

The mechanism of action of s(+)-2-Amino-1-propanol-3,3,3-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the kinetic isotope effect. This effect can lead to changes in the stability and reactivity of the compound, making it a valuable tool in studying enzyme mechanisms and metabolic pathways.

Comparison with Similar Compounds

2-Amino-1-propanol: The non-deuterated analog of s(+)-2-Amino-1-propanol-3,3,3-d3.

2-Amino-2-methyl-1-propanol: A structurally similar compound with a methyl group instead of deuterium.

2-Amino-1-butanol: A homologous compound with an additional carbon atom in the chain.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it particularly useful in studies requiring isotopic labeling, such as NMR spectroscopy and mass spectrometry. The deuterium atoms also contribute to the compound’s stability and reactivity, offering advantages in various scientific and industrial applications.

Biological Activity

s(+)-2-Amino-1-propanol-3,3,3-d3, also known as L-alaninol, is an isotopically labeled form of the amino alcohol 2-amino-1-propanol. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities and applications. Below is a detailed examination of its biological activity, including data tables and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C₃H₉NO

- Molar Mass : 75.11 g/mol

- CAS Number : 118856061

- Structure : The compound features a chiral center, making it a useful chiral auxiliary in organic synthesis.

1. Chiral Auxiliary in Synthesis

s(+)-2-Amino-1-propanol is primarily used as a chiral auxiliary in the synthesis of various pharmaceutical compounds. Its ability to induce chirality in reactions makes it valuable in creating enantiomerically pure products, which is crucial in drug development .

2. Role in Drug Development

The compound serves as an intermediate in the synthesis of antibiotics such as Levofloxacin. This highlights its importance in pharmaceutical chemistry where it contributes to the development of essential therapeutic agents .

1. Antimicrobial Activity

Research indicates that derivatives of s(+)-2-amino-1-propanol exhibit significant antimicrobial properties. A study focused on its derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

2. Neuroprotective Effects

There is emerging evidence that s(+)-2-amino-1-propanol may exert neuroprotective effects. In vitro studies have shown that it can enhance neuronal survival under stress conditions, possibly through modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled study, derivatives of s(+)-2-amino-1-propanol were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with certain derivatives showing activity comparable to standard antibiotics.

Case Study 2: Neuroprotection

A study investigating the neuroprotective properties of s(+)-2-amino-1-propanol involved exposing neuronal cultures to oxidative stress. The treatment with s(+)-2-amino-1-propanol resulted in a significant reduction in cell death and improved cell viability compared to untreated controls.

Properties

IUPAC Name |

(2S)-2-amino-3,3,3-trideuteriopropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMTJMQCTUHRP-SRQSVDBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

78.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.